molecular formula C14H17ClN2O B2648720 2-(4-chlorophenyl)-N-(4-(dimethylamino)but-2-yn-1-yl)acetamide CAS No. 1396802-80-4

2-(4-chlorophenyl)-N-(4-(dimethylamino)but-2-yn-1-yl)acetamide

Cat. No.: B2648720
CAS No.: 1396802-80-4
M. Wt: 264.75
InChI Key: DXTDVBXSIIQEEK-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(4-(dimethylamino)but-2-yn-1-yl)acetamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a dimethylamino group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(4-(dimethylamino)but-2-yn-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloroaniline, which is reacted with propargyl bromide to form 4-chlorophenylpropargylamine.

    Formation of Intermediate: The intermediate is then subjected to a reaction with dimethylamine under basic conditions to introduce the dimethylamino group.

    Acetylation: Finally, the compound is acetylated using acetic anhydride to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(4-(dimethylamino)but-2-yn-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-chlorophenyl)-N-(4-(dimethylamino)but-2-yn-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(4-(dimethylamino)but-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-(4-(dimethylamino)but-2-yn-1-yl)acetamide: shares structural similarities with other acetamide derivatives, such as:

Uniqueness

The presence of the dimethylamino group and the specific positioning of the chlorophenyl group confer unique chemical and biological properties to this compound

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[4-(dimethylamino)but-2-ynyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c1-17(2)10-4-3-9-16-14(18)11-12-5-7-13(15)8-6-12/h5-8H,9-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTDVBXSIIQEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC#CCNC(=O)CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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